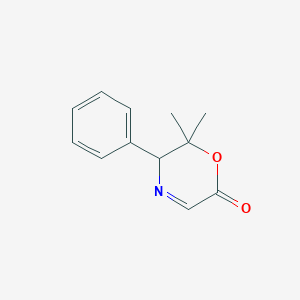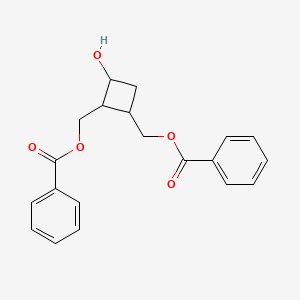
(3-Hydroxycyclobutane-1,2-diyl)bis(methylene) dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3S)-2,3-BIS(BENZOYLOXYMÉTHYL)CYCLOBUTANOL est un composé organique complexe caractérisé par son noyau cyclobutanol auquel sont attachés deux groupes benzoyloxyméthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (1S,2S,3S)-2,3-BIS(BENZOYLOXYMÉTHYL)CYCLOBUTANOL implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la protection des groupes hydroxyle suivie de réactions de cyclisation. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir que la stéréochimie souhaitée est atteinte.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui maximisent le rendement et la pureté. Des techniques telles que la chimie en flux continu et l'utilisation de réacteurs automatisés peuvent améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(1S,2S,3S)-2,3-BIS(BENZOYLOXYMÉTHYL)CYCLOBUTANOL peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le groupe hydroxyle en groupe carbonyle.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes benzoyloxyméthyle.
Substitution : Les groupes benzoyloxyméthyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures et un pH contrôlés pour assurer la sélectivité et l'efficacité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire une cétone ou un aldéhyde, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le noyau cyclobutanol.
Applications de la recherche scientifique
(1S,2S,3S)-2,3-BIS(BENZOYLOXYMÉTHYL)CYCLOBUTANOL a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant des interactions enzymatiques et des voies métaboliques.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme par lequel (1S,2S,3S)-2,3-BIS(BENZOYLOXYMÉTHYL)CYCLOBUTANOL exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces interactions peuvent influencer diverses voies biochimiques, conduisant à des changements dans les fonctions cellulaires. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1S,2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANOL exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1S,2S,3S,5S)-3-Benzyloxy-2-benzyloxymethyl-5-[6-benzyloxy-2-(trityl-amino)-purin-9-yl]-cyclopentanol
- (1S,2S,3S,4S)-1,2-Bis(benzoyloxymethyl)-3,4-bis[2-(diphenylphosphino)phenyl]cyclobutane
Unicité
(1S,2S,3S)-2,3-BIS(BENZOYLOXYMÉTHYL)CYCLOBUTANOL est unique en raison de sa stéréochimie spécifique et de la présence de groupes benzoyloxyméthyle. Ces caractéristiques confèrent des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour des applications spécialisées dans la recherche et l'industrie.
Propriétés
Numéro CAS |
127759-90-4 |
|---|---|
Formule moléculaire |
C20H20O5 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
[2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate |
InChI |
InChI=1S/C20H20O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2 |
Clé InChI |
JCLLKKWTDDEQAD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


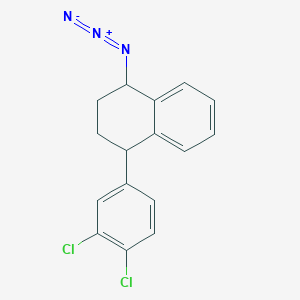
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
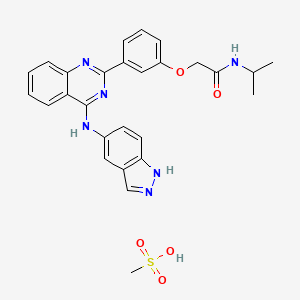
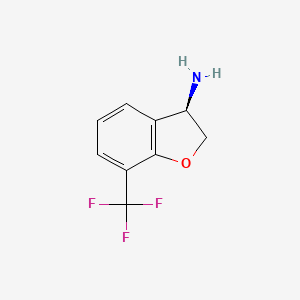
![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)

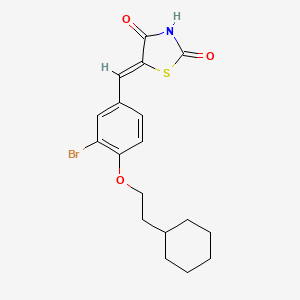
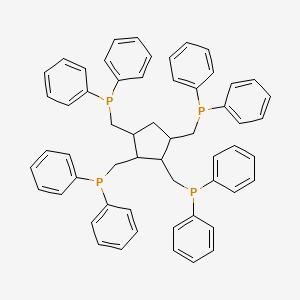
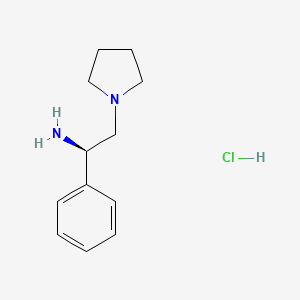
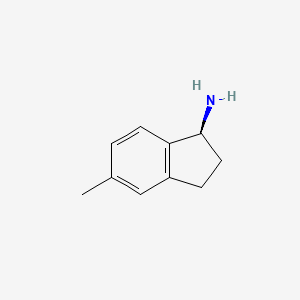
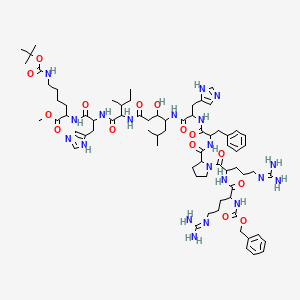

![methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B12293011.png)
